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molecular formula C7H3N3O B1273799 2,1,3-Benzoxadiazole-5-carbonitrile CAS No. 54286-62-3

2,1,3-Benzoxadiazole-5-carbonitrile

Cat. No. B1273799
M. Wt: 145.12 g/mol
InChI Key: KTYXSXUKPAXKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071595B2

Procedure details

To a solution of benzo[c][1,2,5]oxadiazole-5-carbonitrile (700 mg, 1.33 mol) in EtOH (100 mL) was added H2SO4 (20 mL) and the reaction mixture was refluxed for 14 h. The reaction was concentrated in vacuo and the residue was diluted with water (50 mL), and extracted with DCM (2×100 mL). The combined organic layers were dried over magnesium sulfate, filtered, and then concentrated in vacuo to afford ethyl benzo[c][1,2,5]oxadiazole-5-carboxylate (0.7 g, 75%) as a yellow, sticky solid.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[O:2][N:3]=[C:4]2[CH:9]=[C:8]([C:10]#N)[CH:7]=[CH:6][C:5]=12.[OH:12]S(O)(=O)=O.[CH3:17][CH2:18][OH:19]>>[N:1]1[O:2][N:3]=[C:4]2[CH:9]=[C:8]([C:10]([O:19][CH2:18][CH3:17])=[O:12])[CH:7]=[CH:6][C:5]=12

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
N=1ON=C2C1C=CC(=C2)C#N
Name
Quantity
20 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 14 h
Duration
14 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N=1ON=C2C1C=CC(=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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